molecular formula C24H31N7O2 B6548585 2-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one CAS No. 946230-56-4

2-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6548585
CAS No.: 946230-56-4
M. Wt: 449.5 g/mol
InChI Key: SGMFXWFWNAYOJY-UHFFFAOYSA-N
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Description

2-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C24H31N7O2 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.25392326 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one (CAS Number: 946230-56-4) is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a triazole-pyrimidine moiety and a piperazine linkage, which are known for their diverse biological activities.

The biological activity of this compound is largely attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing triazole and pyrimidine derivatives often exhibit inhibitory effects on key enzymes involved in cellular processes.
  • Interaction with Receptors : The piperazine ring may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity Overview

Research indicates that this compound has shown promise in various biological assays:

Anticancer Activity

Studies have demonstrated that derivatives of triazolo-pyrimidines possess significant anticancer properties. For instance:

  • Cell Line Studies : The compound was evaluated against several cancer cell lines, showing IC50 values indicative of potent inhibitory effects on proliferation. For example, similar compounds have exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer types .

Antimicrobial Properties

The triazole moiety is known for its antimicrobial activity:

  • Bacterial Inhibition : Compounds with similar structures have been reported to display antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has been as low as 0.125 µg/mL against pathogens like Staphylococcus aureus and E. coli .

Research Findings and Case Studies

A review of literature reveals several studies focused on the biological activity of triazole derivatives:

StudyFindings
Barbuceanu et al.Reported synthesis and antibacterial activity of mercapto-triazoles with significant efficacy against Bacillus amyloliquefaciens and S. aureus .
Xia et al.Evaluated anticancer properties of pyrazole derivatives with similar structures, noting significant apoptosis in cancer cell lines .
Recent ReviewSummarized the pharmacological profile of 1,2,4-triazoles highlighting their potential as antifungal, antibacterial, and anticancer agents .

Properties

IUPAC Name

2-cyclohexyl-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7O2/c1-2-33-20-10-8-19(9-11-20)31-24-22(27-28-31)23(25-17-26-24)30-14-12-29(13-15-30)21(32)16-18-6-4-3-5-7-18/h8-11,17-18H,2-7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMFXWFWNAYOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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